Omeprazole acid-d3 (disodium)

Description

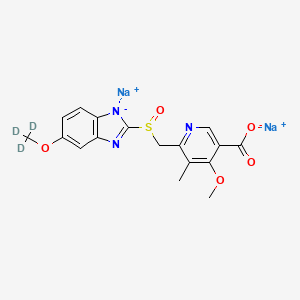

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H15N3Na2O5S |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |

InChI Key |

MPYYXGKWXYQANB-DHLLOTLESA-L |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Deuterium Incorporation Methodologies

Regioselective Deuteration Techniques for Omeprazole (B731) Derivatives

Achieving regioselectivity—the control of where the deuterium (B1214612) atoms are placed—is paramount in the synthesis of Omeprazole acid-d3. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium. In the case of Omeprazole acid-d3, this substitution typically occurs on the methoxy (B1213986) group of the benzimidazole (B57391) ring. caymanchem.com

Computational studies have also provided insights into the regioselective metabolism of omeprazole, which can indirectly inform synthetic strategies. For example, understanding which positions on the molecule are most susceptible to enzymatic oxidation can help chemists protect those sites or, conversely, target them for deuteration. acs.orgacs.org

Precursor Chemistry and Isotopic Labeling Pathways

The synthesis of Omeprazole acid-d3 relies on the careful selection and modification of precursor molecules. The general synthesis of omeprazole involves the coupling of two key heterocyclic intermediates: a substituted benzimidazole and a pyridine (B92270) derivative. chemicalbook.comresearchgate.netgoogle.com

To introduce the deuterium label, one of these precursors is synthesized using a deuterated starting material. For Omeprazole acid-d3, the focus is on the benzimidazole portion, specifically the 6-methoxy group. caymanchem.commdpi.com The synthetic pathway would involve reacting a precursor to the benzimidazole ring with a deuterated methylating agent to form the desired trideuteromethoxy group.

Table 1: Key Precursors in Omeprazole Synthesis

| Precursor | Chemical Name | Role in Synthesis |

|---|---|---|

| 2-mercapto-5-methoxybenzimidazole | 2-mercapto-5-methoxy-1H-benzo[d]imidazole | Forms the benzimidazole core of omeprazole. chemicalbook.com |

To generate Omeprazole acid-d3, a deuterated version of 2-mercapto-5-methoxybenzimidazole, specifically 2-mercapto-5-(methoxy-d3)-benzimidazole, would be synthesized and used as the key precursor.

Assessment of Isotopic Purity and Enrichment

Ensuring the isotopic purity and the degree of deuterium enrichment in the final Omeprazole acid-d3 product is a critical quality control step. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio of the molecule, scientists can differentiate between the deuterated compound and its non-deuterated counterpart (d0) as well as partially deuterated versions (d1, d2). caymanchem.com The relative abundance of these different isotopologues allows for the calculation of the percentage of isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can confirm the specific location of the deuterium atoms within the molecule. rsc.org In ¹H NMR, the absence of a signal at the expected position of the methoxy protons confirms successful deuteration. Conversely, ²H NMR will show a signal corresponding to the deuterium nuclei.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing complex mixtures and can be used to quantify the amount of deuterated omeprazole and its metabolites in biological samples. mdpi.comnih.gov

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Determines the mass-to-charge ratio and allows for the calculation of isotopic enrichment by comparing the abundance of different isotopologues. nih.govrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the location of deuterium atoms within the molecular structure. rsc.org |

The goal is to achieve a high level of isotopic enrichment, often greater than 98%, to ensure that the observed effects are due to the deuterated compound and not impurities. nih.gov

Scalability Considerations for Research-Grade Deuterated Omeprazole Production

The synthesis of deuterated compounds for research purposes presents unique challenges when scaling up from the laboratory bench to larger quantities. The cost and availability of deuterated starting materials can be a significant factor. nih.gov

The efficiency of each synthetic step becomes crucial to maximize the yield of the final deuterated product. Reactions must be optimized to be robust and reproducible on a larger scale. Purification methods also need to be scalable to handle larger volumes while maintaining the high purity required for research-grade material.

For Omeprazole acid-d3, the scalability of the synthesis of the deuterated benzimidazole precursor is a key consideration. The process must be efficient to make the production of the final compound economically viable for research applications. The development of robust and scalable synthetic routes is an ongoing area of research in the field of deuterated drug synthesis. nih.gov

Advanced Analytical Characterization and Quantification for Research Applications

Mass Spectrometry (MS) Techniques for Deuterated Omeprazole (B731) (e.g., LC-MS/MS, HRMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of omeprazole and its deuterated internal standards in biological matrices. researchgate.netresearchgate.netijpsr.com This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex samples like human plasma. researchgate.netresearchgate.net In a typical LC-MS/MS method for omeprazole analysis, the mass spectrometer is operated in positive ion mode, monitoring specific mass transitions. For omeprazole, a common transition is from the protonated molecule [M+H]⁺ at m/z 346.1 to a fragment ion at m/z 198.0. nih.govresearchgate.net The use of a deuterated internal standard, such as Omeprazole-d3, which has a different mass-to-charge ratio, allows for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements, which aids in the confident identification of metabolites. mdpi.comnih.gov In studies involving the administration of a 1:1 mixture of omeprazole and its deuterated analog (D3-omeprazole), HRMS can distinguish metabolites based on the characteristic 3-dalton mass difference between the isotopic pairs. mdpi.comnih.govnih.gov This approach has been successfully used to identify numerous omeprazole metabolites in mouse plasma and brain. mdpi.comnih.govresearchgate.net The fragmentation patterns of omeprazole under MS/MS conditions have been extensively studied, with major fragment ions observed at m/z 198, 149, and others, which helps in the structural elucidation of its metabolites. mdpi.comnih.govnih.gov

Table 1: Key Mass Spectrometry Parameters for Omeprazole Analysis

| Parameter | Value/Description | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govscispace.com |

| Precursor Ion (Omeprazole) | m/z 346.1, 346.3 | nih.govmdpi.com |

| Product Ion (Omeprazole) | m/z 198.0, 198.05 | nih.govresearchgate.net |

| Internal Standard | Omeprazole-d3, Lansoprazole | researchgate.netresearchgate.net |

| Platform | Triple Quadrupole, Q-TOF | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment (e.g., 1H, 2H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of omeprazole and for assessing the isotopic purity of its deuterated analogs. 1H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The 1H NMR spectrum of omeprazole shows characteristic chemical shifts for its various protons, which can be used to confirm its structure. researchgate.netresearchgate.net For instance, the signals corresponding to the methoxy (B1213986) and methyl groups on the pyridine (B92270) and benzimidazole (B57391) rings are readily identifiable. researchgate.netresearchgate.net

Table 2: Representative 1H NMR Chemical Shifts for Omeprazole

| Proton Assignment | Chemical Shift (δ, ppm) | Source(s) |

| Methyl groups | 2.23 (6H, s) | researchgate.net |

| Methoxy group | 3.72 (3H, s) | researchgate.net |

| Methoxy group | 3.86 (3H, d) | researchgate.net |

| Methylene group | 4.88 (2H, s) | researchgate.net |

| Aromatic protons | 6.95-8.16 | researchgate.net |

| Benzimidazole N-H | 12.36 (1H, s) | researchgate.net |

Chromatographic Separation Methods for Isotopic Analogues and Metabolites (e.g., HPLC, SFC)

Chromatographic techniques are essential for separating omeprazole from its isotopic analogs, metabolites, and other components in a sample prior to detection. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method. banglajol.inforesearchgate.netnih.gov Reversed-phase HPLC using a C18 column is a standard approach, often with a mobile phase consisting of acetonitrile (B52724) and a buffer. banglajol.inforesearchgate.netresearchgate.net Gradient elution can be used to effectively separate omeprazole and its various metabolites. banglajol.infonih.gov Chiral HPLC methods have also been developed to separate the enantiomers of omeprazole, often using specialized chiral stationary phases. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for chiral separations, offering advantages such as faster analysis times. sepscience.comjasco-global.comchromatographyonline.com SFC, coupled with mass spectrometry, has been successfully used for the enantioselective analysis of omeprazole in biological samples. sepscience.comshimadzu-webapp.eu The choice of column and modifier is critical for achieving optimal separation in SFC. jasco-global.comchromatographyonline.com

Table 3: Chromatographic Conditions for Omeprazole Analysis

| Technique | Column | Mobile Phase Example | Source(s) |

| RP-HPLC | C18 (e.g., 250 x 4.6 mm) | Acetonitrile/Aqueous buffer | banglajol.inforesearchgate.net |

| Chiral HPLC | Chiralcel OD-H | Normal phase (e.g., Hexane/Ethanol) | nih.gov |

| SFC | CHIRALPAK IC-3 | CO2 with modifier (e.g., Methanol) | jasco-global.comshimadzu-webapp.eu |

| LC-MS/MS | C18 (e.g., 50 x 4.6 mm) | Acetonitrile/Ammonium bicarbonate buffer | scispace.com |

Specialized Techniques for Hydrogen-Deuterium Exchange Studies (e.g., online H/D exchange LC/MS)

Online hydrogen-deuterium (H/D) exchange coupled with LC-MS is a sophisticated technique used to probe the structure and conformation of molecules by identifying the number of exchangeable hydrogens. researchgate.net In this method, the HPLC mobile phase is replaced with a deuterated solvent, such as D₂O. researchgate.net As the analyte passes through the system, hydrogens attached to heteroatoms (like oxygen, nitrogen, and sulfur) can exchange with deuterium (B1214612) from the solvent. This results in an increase in the mass of the molecule, which is detected by the mass spectrometer. researchgate.net This technique can be particularly useful for distinguishing between structural isomers and confirming the identity of metabolites where the position of a modification is unknown. researchgate.net While a specific application of online H/D exchange for Omeprazole acid-d3 was not detailed in the search results, this technique is highly relevant for in-depth structural elucidation of its metabolites.

Validation of Analytical Methods in Complex Research Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of data, especially when analyzing drugs and their metabolites in complex biological matrices like plasma. ijpsr.comcore.ac.uk Method validation is performed according to guidelines from regulatory bodies and typically includes the assessment of several key parameters. researchgate.netijpsr.com

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scispace.com This is often demonstrated by the absence of interfering peaks in blank matrix samples. nih.gov

Linearity : The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. nih.govijpsm.com This is typically evaluated by a calibration curve with a high correlation coefficient (r² > 0.99). banglajol.infonih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. banglajol.infoijpsm.com Precision is the degree of agreement among individual measurements and is usually expressed as the relative standard deviation (RSD). banglajol.infonih.gov Both are assessed at multiple concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Recovery : The efficiency of the extraction process in recovering the analyte from the matrix. scispace.com

Stability : The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). jyoungpharm.org

Numerous studies have reported the validation of LC-MS/MS and HPLC methods for the quantification of omeprazole in human plasma, demonstrating the robustness and reliability of these techniques for bioanalytical applications. ijpsr.comnih.govresearchgate.netnih.govresearchgate.net

Mechanistic Investigations of Omeprazole Acid D3 Disodium at Molecular and Cellular Levels

Elucidation of Enzyme Inhibition Mechanisms Using Deuterated Probes

Deuterated compounds like Omeprazole-d3 serve as powerful probes in elucidating enzyme inhibition mechanisms. nih.gov The core mechanism of omeprazole (B731) involves its conversion in the acidic environment of gastric parietal cells to a reactive tetracyclic sulfenamide (B3320178). researchgate.netyoutube.com This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme. drugbank.comnih.gov

The use of deuterated probes helps in several ways:

Tracking and Quantification: The distinct mass of Omeprazole-d3 allows for its precise tracking and quantification by mass spectrometry, differentiating it from its non-deuterated counterpart and its metabolites. caymanchem.com

Activity-Based Probing: Similar to other activity-based probes (ABPs), deuterated omeprazole can be used to label its target enzyme covalently. nih.gov This allows for the identification and isolation of the enzyme-inhibitor complex, confirming the molecular target. While not a fluorescent or radioactive label, the mass difference serves as a unique identifier.

Specificity of Inhibition: Studies using radiolabeled omeprazole have determined the stoichiometry of binding required for complete inhibition of the H+/K+-ATPase. pharmgkb.org Using a deuterated probe under similar conditions can provide complementary data on the efficiency and specificity of the interaction, confirming that the substitution does not alter the primary binding mechanism.

The inhibition process is highly dependent on the acidic activation of omeprazole. pharmgkb.org The specificity of inhibition, defined by the moles of inhibitor required per functional pump site, is significantly higher when the compound is activated within the acidic lumen of intact gastric vesicles, compared to activation at a constant, less acidic pH in disrupted vesicles. pharmgkb.org This highlights the importance of the parietal cell's acidic canaliculus for concentrating and activating the drug at its site of action.

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This tool is instrumental in determining reaction mechanisms, particularly for identifying rate-determining steps involving the breaking of a bond to the isotopically labeled atom.

In the context of Omeprazole acid-d3, the deuterium (B1214612) atoms are typically on the methoxy (B1213986) group. While the primary activation and inhibition mechanism involves acid-catalyzed rearrangement and disulfide bond formation, the metabolism of omeprazole is heavily influenced by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. youtube.comnih.gov This metabolism often involves oxidation of the methoxy groups.

Metabolic Stability: The C-D bond is stronger than the C-H bond. Consequently, the cleavage of a C-D bond in a rate-determining metabolic step will be slower than the cleavage of a C-H bond. This can lead to a decreased rate of metabolism for Omeprazole-d3 compared to non-deuterated omeprazole. This "metabolic switching" can alter the pharmacokinetic profile of the drug.

Identifying Rate-Limiting Steps: By comparing the rates of metabolism between omeprazole and Omeprazole-d3, researchers can determine if the cleavage of the methoxy group's C-H bond is a rate-limiting step in its metabolic pathway. A significant KIE would confirm the involvement of this bond in the slowest step of the reaction. While direct studies on KIEs for Omeprazole-d3 are not extensively published in the provided results, the principle is a cornerstone of mechanistic drug metabolism studies.

Molecular Interactions with Biological Targets in In Vitro Systems

The primary biological target of omeprazole is the gastric H+/K+-ATPase. drugbank.comnih.gov In vitro studies using isolated enzyme preparations have been crucial in defining this interaction.

Omeprazole, as a prodrug, requires an acidic environment to convert into its active form, a sulfenamide. researchgate.netnih.gov This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal side of the H+/K+-ATPase. drugbank.comnih.gov

Key findings from in vitro interaction studies include:

Cysteine Binding: Omeprazole has been shown to react with several cysteine residues, including Cys 813 and Cys 892. researchgate.netnih.gov The binding to Cys 813, located in the loop between transmembrane segments 5 and 6, is critical for fixing the enzyme in an inactive conformation and inhibiting its function. nih.gov

pH Dependence: The binding and subsequent inhibition are highly pH-dependent. In vitro studies show that binding is enhanced as much as 15-fold at pH 5 compared to pH 7. nih.govresearchgate.net This confirms the necessity of the acidic environment of the parietal cell for drug activation.

Stoichiometry of Inhibition: Research indicates that approximately 2 moles of omeprazole bind per mole of the H+/K+-ATPase phosphoenzyme to achieve inhibition. researchgate.net

Off-Target Interactions: Recent studies have revealed that omeprazole can bind to a wide range of other proteins, not just the H+/K+-ATPase. nih.gov This binding is not always dependent on cysteine residues or disulfide bond formation and can occur at neutral pH. These off-target interactions might contribute to some of the long-term effects observed with PPIs. nih.gov

The disodium (B8443419) salt form of Omeprazole acid-d3 enhances its solubility in aqueous solutions used for in vitro assays, facilitating its delivery to the enzyme target before the necessary acid activation step.

Table 1: In Vitro Interaction Characteristics of Omeprazole

| Parameter | Finding | Reference |

| Primary Target | H+/K+-ATPase (Proton Pump) | drugbank.comnih.gov |

| Active Form | Tetracyclic Sulfenamide | researchgate.net |

| Binding Type | Covalent (Disulfide Bond) | drugbank.comnih.gov |

| Key Cysteine Residues | Cys 813, Cys 892 | researchgate.netnih.gov |

| pH for Optimal Binding | Acidic (e.g., pH 5) | nih.govresearchgate.net |

| Inhibition Stoichiometry | ~2 moles inhibitor per mole of enzyme | researchgate.net |

Cellular Permeation and Subcellular Distribution Studies in Model Systems

For omeprazole to reach its target, it must first be absorbed systemically, travel to the parietal cells of the stomach, and then permeate various cellular membranes to accumulate in the acidic secretory canaliculi.

Cellular Permeation: Omeprazole is a lipophilic weak base. This property allows it to readily permeate cell membranes. nih.gov Once it crosses the parietal cell membrane and enters the acidic environment of the secretory canaliculus, it becomes protonated. This protonation traps the molecule, leading to its accumulation in this specific subcellular compartment. researchgate.net This targeted accumulation is a key feature of its mechanism, enhancing its efficacy and specificity.

Subcellular Distribution: The primary site of accumulation and action is the secretory canaliculi of gastric parietal cells, the location of the H+/K+-ATPase. nih.gov Studies have also investigated the effects of omeprazole on gastric transmucosal permeability. Research using rat gastric tissue in Ussing chambers has shown that omeprazole can induce a paracellular leak, increasing the permeability of the gastric mucosa to certain molecules. nih.gov For instance, omeprazole was found to significantly increase the flux of charged molecules like EDTA across the gastric tissue, suggesting an effect on tight junctions. nih.gov

Model Systems: Various model systems are used to study permeation, including cultured cells (like HEK293 cells expressing the H+/K+-ATPase) and natural membranes in diffusion cells. researchgate.netnih.gov These models allow for the quantitative assessment of drug transport across biological barriers.

Comparative Mechanistic Analysis with Non-Deuterated Omeprazole Analogues

The primary mechanism of action for Omeprazole acid-d3 is expected to be identical to that of its non-deuterated parent compound, omeprazole. Both are prodrugs that require acid activation to form a reactive sulfenamide, which then covalently inhibits the H+/K+-ATPase by binding to cysteine residues. drugbank.comresearchgate.net

The key differences arise from the isotopic substitution:

Pharmacokinetics: The most significant difference lies in the metabolism. As discussed under KIEs (4.2), the C-D bonds in the methoxy group of Omeprazole-d3 are stronger than the C-H bonds in omeprazole. This can lead to slower metabolism by CYP450 enzymes. A slower rate of metabolism can result in higher plasma concentrations and a longer half-life for the deuterated compound compared to the non-deuterated version, although specific comparative data for Omeprazole-d3 was not found in the search results.

Binding to Target: The binding mechanism, stoichiometry, and specific cysteine residues involved in the covalent inhibition of the H+/K+-ATPase are expected to be the same for both Omeprazole-d3 and omeprazole. researchgate.netnih.gov

In essence, Omeprazole acid-d3 acts as a mechanistically identical probe but with potentially altered metabolic properties. This makes it an excellent tool for pharmacokinetic studies and as an internal standard, ensuring that any observed biological activity in mechanistic assays is directly comparable to that of the widely studied non-deuterated omeprazole.

Metabolic Pathways and Biotransformation Studies in Preclinical Models

Cytochrome P450 (CYP) Isoform-Mediated Metabolism

The metabolism of omeprazole (B731) is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govdrugbank.com The main isoforms involved are CYP2C19 and CYP3A4. nih.govdrugbank.compharmgkb.orgnih.gov CYP2C19 is responsible for the formation of hydroxyomeprazole, while CYP3A4 leads to the production of omeprazole sulfone. drugbank.comnih.govresearchgate.net

The metabolic process is stereoselective, meaning the different enantiomers (R- and S-omeprazole) are metabolized differently. nih.gov CYP2C19 preferentially metabolizes R-omeprazole to the more easily excreted hydrophilic metabolite, hydroxyomeprazole. nih.gov In contrast, CYP3A4 metabolizes S-omeprazole to the more lipophilic omeprazole sulfone, which is excreted more slowly. nih.gov This differential metabolism affects the pharmacokinetic profile of the drug.

Both omeprazole and its metabolites can act as inhibitors of CYP2C19 and CYP3A4. drugbank.comnih.gov Studies have shown that omeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole are time-dependent inhibitors of CYP2C19, while omeprazole and 5'-O-desmethylomeprazole also inhibit CYP3A4 in a time-dependent manner. drugbank.comnih.gov This inhibition can lead to drug-drug interactions when co-administered with other drugs metabolized by these enzymes. The metabolites of omeprazole are predicted to contribute significantly (30-63%) to these interactions in the liver. drugbank.comnih.gov

The genetic polymorphism of CYP2C19 can also influence omeprazole metabolism. Individuals who are poor metabolizers for CYP2C19 show higher systemic exposure to omeprazole. pharmgkb.org

Identification and Structural Characterization of Deuterated Metabolites in In Vitro and Animal Samples

The use of stable isotope-labeled compounds like Omeprazole-d3 is a powerful technique for metabolite identification. The mass difference of 3 daltons between the deuterated and non-deuterated forms allows for the clear identification of drug-related metabolites in complex biological matrices like plasma and brain tissue. nih.govresearchgate.net

In a study using a liquid chromatography-mass spectrometry (LC-MS) method, researchers co-administered omeprazole and D3-omeprazole to mice. This approach enabled the identification of seventeen metabolites in both brain and plasma samples. nih.govresearchgate.net The types and quantities of metabolites observed varied depending on the administration route and the biological matrix (brain vs. plasma). nih.govresearchgate.net Some of the known metabolites of omeprazole include 5-hydroxyomeprazole, omeprazole sulfone, and omeprazole sulfide. researchgate.net

Table 1: Identified Metabolites of Omeprazole in Preclinical Models

| Metabolite Name | Method of Identification | Biological Matrix |

| 5-hydroxyomeprazole | LC-MS | Rat liver microsomes, Mouse plasma and brain |

| Omeprazole sulfone | LC-MS | Rat liver microsomes, Mouse plasma and brain |

| Omeprazole sulfide | LC-MS | Rat liver microsomes, Mouse plasma and brain |

| 5'-O-desmethylomeprazole | LC-MS | Human plasma |

| Carboxyomeprazole | LC-MS | Human plasma |

This table is for illustrative purposes and may not be exhaustive.

Impact of Deuteration on Metabolic Stability and Clearance in Preclinical Systems

Deuteration can significantly alter the metabolic stability and clearance of a drug. juniperpublishers.com The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H), which can slow down the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. scienceopen.comnih.gov This phenomenon is known as the deuterium kinetic isotope effect.

Reactive Metabolite Formation and Detoxification Pathways (Mechanistic Focus)

The metabolic activation of drugs can sometimes lead to the formation of reactive metabolites, which are chemically reactive species that can bind to cellular macromolecules and potentially cause toxicity. researchgate.net Understanding the pathways of reactive metabolite formation and the subsequent detoxification mechanisms is crucial for assessing drug safety.

In the case of omeprazole, it is a prodrug that is activated in the acidic environment of the stomach to its active form, a sulfenamide (B3320178). pharmgkb.orgnih.gov This active form then covalently binds to the proton pump. While this is the intended mechanism of action, the potential for off-target reactive metabolite formation is an area of interest.

Stability and Degradation Profiles of Omeprazole Acid D3 Disodium

Hydrolytic Degradation Mechanisms and Pathways

Omeprazole (B731) is well-documented as a compound that is highly unstable in acidic aqueous solutions. researchgate.net The primary mechanism of hydrolytic degradation is acid-catalyzed. In an acidic environment (pH below 4), omeprazole undergoes a rapid transformation. researchgate.netchula.ac.th The process begins with the protonation of the benzimidazole (B57391) and pyridine (B92270) nitrogens. This leads to a molecular rearrangement, converting the initial sulfoxide (B87167) structure into a reactive tetracyclic sulfenamide (B3320178). nih.gov This sulfenamide is the pharmacologically active form but is also a transient intermediate that readily reacts with nucleophiles or further degrades.

The rate of this degradation is highly dependent on the pH of the solution. chula.ac.th Studies have shown that the half-life of omeprazole is less than 10 minutes at a pH below 4, whereas it increases significantly to approximately 14 hours at a pH of 7. researchgate.netresearchgate.net In alkaline conditions (pH > 8), the degradation is markedly reduced. The degradation reaction in solution follows pseudo-first-order kinetics. chula.ac.thchula.ac.th

Key degradation products resulting from hydrolysis in acidic and neutral environments include sulfides and benzimidazolones. unina.itresearchgate.net Comprehensive forced degradation studies have identified numerous other products under various stress conditions, highlighting the complexity of its degradation pathways. figshare.com

Table 1: Hydrolytic Degradation Products of Omeprazole

| Degradation Condition | Major Products Identified |

|---|---|

| Acidic Hydrolysis | Sulfenamide, Sulfides, Benzimidazolones |

Photolytic and Oxidative Degradation Characteristics

In addition to its sensitivity to acid, omeprazole is also susceptible to degradation upon exposure to light and oxidizing agents. unina.itresearchgate.net

Photolytic Degradation: Exposure to light, particularly UV radiation, accelerates the degradation of omeprazole. unina.itfarmaciajournal.com This photodegradation can occur even at neutral pH where the compound is otherwise relatively stable in the dark. unina.it The process is not significantly influenced by photosensitizers like humic acids or nitrates. unina.it Irradiation leads to the formation of a variety of degradation products, including benzimidazoles, dianilines, and pyridines, in addition to the sulfides and benzimidazolones seen in hydrolysis. unina.itresearchgate.net Studies have shown that storing omeprazole samples exposed to light leads to a faster decomposition rate compared to samples protected from light. researchgate.netfarmaciajournal.com

Oxidative Degradation: Omeprazole is vulnerable to oxidation, primarily at the sulfinyl group. Forced degradation studies using oxidizing agents like hydrogen peroxide result in the formation of a sulfone derivative as a major degradation product. figshare.comrsc.org This oxidative pathway can also lead to other compounds, and a total of sixteen degradation products have been identified under various stress conditions including oxidation. rsc.org The presence of activating groups on the pyridine moiety can influence the rate of oxidation. unina.it

Table 2: Photolytic and Oxidative Degradation Products of Omeprazole

| Degradation Type | Conditions | Major Products Identified |

|---|---|---|

| Photolytic | Solar simulator/UV light | Benzimidazoles, Dianilines, Pyridines, Sulfides unina.itresearchgate.net |

| Oxidative | Hydrogen Peroxide | Sulfone derivative figshare.comrsc.org |

Factors Influencing Chemical Stability in Research Solutions (e.g., pH, Ionic Strength)

The chemical stability of Omeprazole acid-d3 (disodium) in research solutions is influenced by several key factors, with pH being the most critical.

pH: As established, omeprazole's stability is a direct function of pH. It degrades rapidly in acidic media (pH < 7.4) but is significantly more stable in alkaline conditions (pH > 9). chula.ac.thnih.gov The degradation rate is highly accelerated in acidic conditions, following pseudo-first-order kinetics. chula.ac.th At a pH of 10, the half-life can be as long as three months, while at a pH of 11, the compound is considered most stable. chula.ac.thresearchgate.net

Temperature: Temperature plays a significant role in the degradation rate. Increased temperatures accelerate the degradation process across all pH levels. researchgate.net For instance, the half-life of omeprazole in a solution at pH 7.5 is 125 days at 4°C, but only 42 hours at 40°C. mdpi.com

Solvents and Additives: The choice of solvent and the presence of additives can also impact stability. Degradation is more pronounced in aqueous polymer dispersions compared to organic polymer solutions. nih.gov In organic solutions, the stability is dependent on the number of acidic groups within the polymer's structure. mdpi.comnih.gov Certain additives, such as cyclodextrins, have been found to accelerate the degradation of omeprazole. researchgate.net

Table 3: Effect of pH on Omeprazole Half-Life

| pH | Temperature (°C) | Approximate Half-Life | Reference |

|---|---|---|---|

| < 4 | Ambient | < 10 minutes | researchgate.netresearchgate.net |

| 5.0 | 25 | ~2.5 days (calculated) | chula.ac.th |

| 7.0 | Ambient | ~14 hours | researchgate.netresearchgate.net |

| 7.5 | 4 | 125 days | mdpi.com |

| 7.5 | 40 | 42 hours | mdpi.com |

| 10.0 | 25 | ~3 months | chula.ac.th |

Long-Term Storage Stability for Research-Grade Compound

The long-term stability of research-grade Omeprazole acid-d3 (disodium) is crucial for its function as a reliable internal standard. Proper storage conditions are essential to prevent degradation and maintain its purity and concentration.

Temperature: For solid, research-grade compounds, storage at low temperatures is recommended. Suppliers often specify storage at -20°C or -80°C for long-term stability. usbio.net In solution, refrigerated (2-8°C) or frozen (-20°C) conditions significantly extend the compound's shelf life compared to room temperature. nih.govmdpi.com An omeprazole solution stored at 4°C can remain stable for 30 to 45 days, whereas at room temperature, significant degradation occurs much sooner. researchgate.netnih.gov

Protection from Light: Given its photolytic instability, it is imperative to store both solid and solution forms of the compound protected from light. researchgate.netfarmaciajournal.com Amber vials or light-blocking containers should be used. nih.gov Studies have shown that omeprazole samples stored for months while exposed to light decompose faster than those stored in the dark. farmaciajournal.com

Formulation: The form of the compound (solid vs. solution) dictates its stability. As a solid, the compound is generally more stable. biomol.com Once in solution, especially aqueous alkaline solutions prepared for research use, the clock on its degradation begins. The choice of solvent is critical; for instance, solubility is high in DMSO and DMF. biomol.com For aqueous use, preparing fresh solutions from a solid stock stored under optimal conditions is the best practice.

Hygroscopicity: Omeprazole is sensitive to humidity, which can accelerate degradation in the solid state. researchgate.net Therefore, storage in a dry environment, often with a desiccant, is recommended for the solid powder. chula.ac.th

Table 4: Recommended Long-Term Storage Conditions for Research-Grade Omeprazole Compounds

| Form | Temperature | Light Exposure | Humidity | Recommended Duration |

|---|---|---|---|---|

| Solid Powder | -20°C to -80°C | Protect from light | Store in a dry environment/with desiccant | Per manufacturer's specifications (typically years) |

| Solution in Organic Solvent (e.g., DMSO) | -20°C | Protect from light | Airtight container | Months (check supplier data) |

| Aqueous Alkaline Solution | 2-8°C (Refrigerated) | Protect from light | Airtight container | Up to 30-45 days researchgate.netnih.gov |

| Aqueous Alkaline Solution | Room Temperature | Protect from light | Airtight container | Days to weeks (degradation is faster) mdpi.com |

Research Applications and Contributions of Omeprazole Acid D3 Disodium

Utilization as an Internal Standard in Bioanalytical Method Development for Research

Omeprazole (B731) acid-d3 (disodium), often referred to as Omeprazole-d3, is extensively used as an internal standard (IS) in the development and validation of bioanalytical methods, particularly for quantifying omeprazole and its enantiomer, esomeprazole (B1671258), in biological matrices. wjpps.comresearchgate.netresearchgate.netnih.govresearchgate.net The use of a stable isotope-labeled internal standard is highly recommended in bioanalytical method development as it closely mimics the analyte during sample extraction, chromatography, and ionization, thereby compensating for variability and matrix effects. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique where Omeprazole-d3 demonstrates its utility. wjpps.comresearchgate.netresearchgate.netresearchgate.net In these methods, Omeprazole-d3 is added at a known concentration to calibration standards, quality control samples, and the study samples. tandfonline.com The ratio of the analyte's response to the IS's response is then used for quantification, which enhances the accuracy and precision of the results. nih.gov

Several studies have detailed the development of sensitive and specific LC-MS/MS methods for the quantification of esomeprazole in human plasma using Omeprazole-d3 as the internal standard. wjpps.comresearchgate.netresearchgate.netresearchgate.net These methods have been successfully applied in bioequivalence and pharmacokinetic studies. wjpps.comresearchgate.netresearchgate.net For instance, a method was validated over a linear concentration range of 5.0-2000.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9989. researchgate.netresearchgate.net The intra- and inter-day precision for this method were reported to be within 1.6% to 2.3% and 2.0% to 2.2%, respectively, with accuracy ranging from 97.9% to 100.7% and 98.0% to 99.3%. wjpps.comresearchgate.netresearchgate.net

The following table summarizes the key parameters of a representative bioanalytical method using Omeprazole-d3 as an internal standard:

| Parameter | Details | Reference |

|---|---|---|

| Analyte | Esomeprazole | wjpps.comresearchgate.net |

| Internal Standard | Omeprazole-d3 (OMD3) | wjpps.comresearchgate.net |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | wjpps.comresearchgate.net |

| Chromatographic Column | Xbridge C18, 50 x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | 5mM Ammonium formate (B1220265) (pH 9.0) : Acetonitrile (B52724) (70:30 v/v) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode | wjpps.comresearchgate.net |

| MRM Transitions (m/z) | Esomeprazole: 346.1→198.0; Omeprazole-d3: 349.0→197.9 | researchgate.net |

| Linear Concentration Range | 5.0-2000.0 ng/mL | wjpps.comresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.9989 | researchgate.net |

Tracer Applications for Pharmacokinetic and Metabolic Profiling in Non-Human Models

The isotopic labeling of Omeprazole-d3 makes it an invaluable tracer for pharmacokinetic and metabolic profiling studies in non-human models. nih.govresearchgate.netmdpi.comnih.gov By co-administering Omeprazole and Omeprazole-d3, researchers can readily distinguish between the administered drug and its metabolites in complex biological matrices like plasma and brain tissue. nih.govresearchgate.netmdpi.com

A notable application of Omeprazole-d3 as a tracer was demonstrated in a study investigating the metabolites of omeprazole in mouse brain and plasma. nih.govresearchgate.netmdpi.com In this research, a 1:1 ratio of omeprazole and Omeprazole-d3 was administered to mice, and an isotope ratio-monitoring liquid chromatography-mass spectrometric method was employed for analysis. nih.govresearchgate.netmdpi.com This approach facilitated the identification of novel metabolites by searching for mass spectra with a characteristic mass difference of 3 daltons between the unlabeled and deuterated compounds. nih.govresearchgate.netmdpi.com

The study successfully identified seventeen metabolites of omeprazole in mouse brain and plasma, with the metabolite profile varying depending on the administration route (intravenous, intraperitoneal, or oral) and the biological matrix. nih.govresearchgate.netmdpi.com This highlights the power of using stable isotope-labeled tracers to gain deeper insights into the metabolic fate of a drug in vivo. nih.govresearchgate.netmdpi.com The pharmacokinetic parameters of omeprazole were also determined in this study, showcasing the dual utility of Omeprazole-d3 in both pharmacokinetic and metabolism research. nih.govmdpi.com

The following table summarizes the findings from the tracer study in mice:

| Parameter | Details | Reference |

|---|---|---|

| Study Model | Mice | nih.govresearchgate.netmdpi.com |

| Tracer | Omeprazole-d3 | nih.govresearchgate.netmdpi.com |

| Methodology | Co-administration of omeprazole and Omeprazole-d3 (1:1 ratio) followed by LC-QTOF-MS analysis | nih.govresearchgate.netmdpi.com |

| Key Finding | Identification of 17 metabolites in mouse brain and plasma based on the 3-dalton mass difference | nih.govresearchgate.netmdpi.com |

| Significance | Demonstrated the utility of Omeprazole-d3 as a tracer for comprehensive metabolite profiling in vivo | nih.govresearchgate.netmdpi.com |

Mechanistic Studies of Drug-Drug Interactions (DDIs) using Isotopic Probes

Omeprazole is a known substrate for cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, and is often used as a probe drug in drug-drug interaction (DDI) studies. tandfonline.comresearchgate.netnih.govd-nb.info In this context, Omeprazole-d3 plays a crucial role as an internal standard for the accurate quantification of omeprazole in plasma samples from these studies. tandfonline.comnih.govd-nb.info The use of a "cocktail" of probe drugs for different CYP enzymes allows for the simultaneous assessment of the potential of a new chemical entity to inhibit or induce multiple metabolic pathways. tandfonline.comnih.gov

For example, in studies evaluating the DDI potential of new drugs, a cocktail including omeprazole (for CYP2C19) is administered to subjects, and the plasma concentrations of omeprazole are measured over time. tandfonline.comnih.gov The use of Omeprazole-d3 as the internal standard in the LC-MS/MS analysis of these samples ensures the reliability of the pharmacokinetic data, which is essential for determining if the new drug alters the metabolism of omeprazole and, by extension, the activity of CYP2C19. tandfonline.comnih.gov

Development of Advanced Analytical Assays for Drug and Metabolite Quantification in Research Settings

The development of robust and reliable analytical assays is fundamental to pharmaceutical research. Omeprazole-d3 has been instrumental in the creation of advanced assays for the simultaneous quantification of omeprazole and its metabolites, such as 5-hydroxyomeprazole, in various biological matrices. nexelis.commdpi.comnih.gov These assays are often developed using LC-MS/MS due to its high sensitivity and selectivity. nexelis.commdpi.comnih.gov

In one such assay, Omeprazole-d3 and 5-hydroxyomeprazole-d3 were used as internal standards to quantify the respective analytes in plasma. nih.gov The use of deuterated standards for both the parent drug and its metabolite allows for accurate quantification of both, which is crucial for a comprehensive understanding of the drug's disposition.

The following table provides an example of the mass transitions used in an advanced analytical assay for omeprazole and its metabolite:

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Omeprazole | 346.2 | 198.1 | nih.gov |

| Omeprazole-d3 | 349.2 | 198.1 | nih.gov |

| 5-hydroxyomeprazole | 362.1 | 213.9 | nih.gov |

| 5-hydroxyomeprazole-d3 | 365.1 | 213.9 | nih.gov |

Role in Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

While direct evidence for the specific use of Omeprazole acid-d3 (disodium) in published Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies is limited, the application of deuterated compounds in this area of research is a well-established principle. nih.gov SAR studies investigate how the chemical structure of a compound influences its biological activity, while SMR studies focus on the relationship between structure and metabolic fate.

The selective introduction of deuterium (B1214612) into a molecule can provide valuable insights for both SAR and SMR. researchgate.net By strategically placing deuterium atoms at sites of metabolic attack, researchers can slow down the metabolism at that position due to the kinetic isotope effect. This can lead to several outcomes that are relevant to SAR and SMR:

Enhanced exposure: By blocking a major metabolic pathway, deuteration can increase the plasma concentration and half-life of a drug, potentially leading to enhanced pharmacological activity.

Metabolic switching: Blocking one metabolic pathway can shunt the drug's metabolism towards other pathways, leading to the formation of different metabolites. Studying these new metabolic profiles can provide a more complete picture of the drug's biotransformation.

Improved pharmacokinetic profile: By modulating the rate and route of metabolism, deuteration can lead to a more desirable pharmacokinetic profile, such as reduced inter-individual variability. researchgate.net

Future Research Avenues and Methodological Advancements

Integration with Advanced Omics Technologies for Deuterated Compound Research

The "omics" revolution, encompassing genomics, proteomics, and metabolomics, provides a powerful toolkit for understanding the complex interactions of drugs within biological systems. nih.govnih.gov Integrating these technologies into the study of deuterated compounds like Omeprazole (B731) acid-d3 (disodium) can offer unprecedented insights.

Metabolomics , the large-scale study of small molecules, can be employed to map the metabolic fate of deuterated drugs. nih.govacs.org By comparing the metabolic profiles of the deuterated and non-deuterated forms of a drug, researchers can identify alterations in metabolic pathways. nih.gov This is crucial for predicting potential metabolic switching, where the blockage of one metabolic route by deuteration might lead to the increased use of alternative pathways. nih.gov Such studies can help in designing deuterated drugs with more predictable and favorable metabolic profiles. researchgate.net

Proteomics , the study of the entire set of proteins, can elucidate how deuterated compounds interact with their protein targets and other proteins in the body. mdpi.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that can reveal changes in protein conformation and dynamics upon drug binding. nih.govacs.org This can be particularly useful in understanding the enhanced target engagement or altered off-target effects of a deuterated drug. For instance, proteomics could be used to investigate if Omeprazole acid-d3 (disodium) exhibits a different interaction profile with the proton pump (H+/K+ ATPase) compared to its non-deuterated counterpart.

The synergy of metabolomics and proteomics can provide a holistic view of a deuterated drug's effect. nih.gov For example, changes in the proteome following treatment with a deuterated compound can be correlated with alterations in the metabolome to understand the downstream functional consequences. This integrated "multi-omics" approach can lead to the discovery of novel biomarkers for drug efficacy and safety, and a more comprehensive understanding of the systemic effects of deuteration. nih.gov

Computational Modeling and Simulation of Deuterated Drug Behavior and Isotope Effects

Computational modeling and simulation are becoming indispensable tools in drug discovery and development. researchgate.net These methods can be applied to predict the behavior of deuterated drugs and to understand the underlying principles of deuterium (B1214612) isotope effects.

Molecular modeling techniques can be used to simulate the binding of deuterated ligands to their target proteins. oup.com By modifying force field parameters to account for the properties of deuterium, researchers can predict how deuteration might affect binding affinity and kinetics. oup.com For example, simulations could be performed to compare the binding energy of Omeprazole acid-d3 (disodium) and omeprazole to the proton pump, providing insights into the potential for enhanced potency or duration of action.

Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the kinetic isotope effect (KIE) in detail. The KIE, the change in reaction rate upon isotopic substitution, is a key principle behind the benefits of deuteration. libretexts.org QM/MM simulations can model the transition state of a metabolic reaction and calculate the expected KIE for a specific deuteration site. This can help in the rational design of deuterated drugs by identifying the optimal positions for deuterium substitution to achieve the desired metabolic stability. nih.gov

Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. By incorporating data from in vitro and preclinical studies, these models can predict the human pharmacokinetic profile of a deuterated compound and help in optimizing dosing regimens. researchgate.net

Exploration of Novel Deuterated PPI Analogues in Research

The success of deuterated drugs has spurred interest in developing novel deuterated analogues of existing medications. nih.govassumption.edu In the context of proton pump inhibitors, research can be directed towards creating new deuterated versions of omeprazole and other PPIs with improved properties.

Another area of research is the development of deuterated prodrugs. For instance, Alevium, a prodrug of omeprazole, demonstrates the potential of this approach to achieve a longer plasma half-life. nih.gov Creating deuterated versions of such prodrugs could further enhance their pharmacokinetic profiles.

Furthermore, the exploration of deuterated enantiomers of PPIs is a promising direction. Many drugs are chiral and exist as a pair of enantiomers, which can have different pharmacological activities and metabolic fates. Deuteration can be used to stabilize a specific enantiomer, potentially leading to a more effective and safer drug. acs.org

Standardization of Research Protocols for Deuterated Pharmaceutical Compounds

As the field of deuterated pharmaceuticals matures, the need for standardized research protocols becomes increasingly important to ensure consistency, comparability, and regulatory acceptance of data.

Standardized protocols for the synthesis and characterization of deuterated compounds are essential. This includes defining the required level of isotopic purity and developing robust analytical methods, such as NMR spectroscopy and mass spectrometry, to verify the extent and position of deuteration. mdpi.com

For preclinical and clinical studies, clear guidelines are needed for evaluating the pharmacokinetics, pharmacodynamics, and safety of deuterated drugs. This includes standardized approaches for assessing the kinetic isotope effect in vitro and in vivo, and for investigating potential metabolic switching. researchgate.net Regulatory bodies like the FDA have established pathways for the approval of deuterated drugs, such as the 505(b)(2) pathway, which allows for reliance on data from the non-deuterated parent drug. acs.org Further refinement of these regulatory guidelines will facilitate the development and approval of new deuterated medicines.

Establishing standardized protocols for biophysical studies, such as those using deuterated proteins for NMR and neutron scattering, will also be beneficial. nih.gov These techniques can provide valuable structural and dynamic information that complements other research methods.

Addressing Fundamental Questions in Deuterium Isotope Effects in Biological Systems

While the practical applications of deuteration in drug development are well-established, there are still fundamental questions about deuterium isotope effects in biological systems that warrant further investigation.

One area of active research is the detailed understanding of the kinetic isotope effect. libretexts.orgyoutube.com While it is known that the C-D bond is stronger than the C-H bond, the precise factors that determine the magnitude of the KIE in complex biological systems are not fully understood. nih.gov Further research is needed to elucidate how factors such as enzyme structure, reaction mechanism, and the surrounding microenvironment influence the KIE. nih.gov

The potential for "isotopic shock" or other unexpected biological effects of deuterium at high concentrations is another area that requires more study. nih.gov While the levels of deuterium in deuterated drugs are generally low, understanding the broader biological consequences of deuterium enrichment is important for ensuring long-term safety.

Furthermore, the influence of deuterium on non-covalent interactions, such as hydrogen bonding and van der Waals forces, is a subtle but potentially significant aspect of its biological effects. oup.com These subtle changes could influence protein-ligand interactions and protein stability in ways that are not yet fully appreciated. Addressing these fundamental questions will not only advance our basic scientific knowledge but also provide a more solid foundation for the rational design and application of deuterated pharmaceuticals.

Q & A

Q. What validated analytical methods are recommended for quantifying Omeprazole acid-d3 (disodium) in pharmacokinetic studies?

A reverse-phase HPLC-UV method is widely used, employing a C18 column with a mobile phase of acetonitrile and 1.4 g/L disodium hydrogen phosphate buffer (adjusted to pH 6.5 with phosphoric acid) at a flow rate of 1 mL/min. UV detection at 302 nm ensures specificity for quantification. Retention times for related compounds (e.g., omeprazole sulfone) are critical to resolving deuterated analogs from non-deuterated metabolites . Method validation should include linearity (0.1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) based on pharmacopeial standards .

Q. How should Omeprazole acid-d3 (disodium) be stored to maintain stability in long-term studies?

Store at room temperature in airtight, light-protected containers. Stability studies indicate no significant degradation under these conditions for up to three years. However, re-analysis of chemical purity (via HPLC) is recommended after this period. Avoid acidic environments, as the compound degrades via sulfinyl group hydrolysis; alkaline additives (e.g., disodium phosphate) stabilize the formulation .

Advanced Research Questions

Q. How can isotopic labeling (deuteration at positions 4, 6, and 7 of the benzimidazole ring) improve metabolic pathway tracking in vivo?

Deuterated isotopes reduce metabolic interference by slowing hydrogen/deuterium exchange rates, enabling precise LC-MS/MS differentiation between endogenous metabolites (e.g., omeprazole sulfide) and deuterated analogs. Use a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) with a triple-quadrupole mass spectrometer (MRM mode) to distinguish isotopic peaks. Internal standards like AOZ-d4 or AMOZ-d5 enhance quantification accuracy .

Q. What spectroscopic techniques are optimal for characterizing crystalline forms of Omeprazole acid-d3 (disodium) salts?

Vibrational spectroscopy (FTIR and Raman) discriminates between free acid and disodium salt forms. Key spectral markers include:

- FTIR : S=O stretching at 1050–1150 cm⁻¹ (sulfinyl group) and C-D bending at 650–750 cm⁻¹.

- Raman : Enhanced intensity of deuterated benzimidazole vibrations at 1200–1300 cm⁻¹. X-ray diffraction (PXRD) further confirms salt formation via lattice parameter shifts (e.g., d-spacing changes > 0.5 Å) .

Q. How can researchers resolve contradictions in retention behavior during method optimization for Omeprazole acid-d3 (disodium)?

Retention time variability arises from mobile phase pH (6.5–8.5) and buffer/organic solvent ratios (e.g., 70:30 vs. 75:25 phosphate/acetonitrile). To ensure reproducibility:

Q. What challenges arise in synthesizing high-purity Omeprazole acid-d3 (disodium), and how are they mitigated?

Deuterium incorporation at the benzimidazole ring requires controlled hydrogen-deuterium exchange under basic conditions (pH 10–12) using D₂O. Key purification steps:

- Chromatography : Preparative HPLC with a phenyl-hexyl column to remove non-deuterated byproducts.

- Recrystallization : Use ethanol/water (80:20) to isolate disodium salt crystals (purity > 98 atom% D).

- QC : Confirm deuteration efficiency via NMR (²H integration) and isotopic abundance via high-resolution MS .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess isotopic interference in mass spectrometry-based assays?

- Control groups : Compare deuterated vs. non-deuterated analogs spiked into biological matrices (plasma, liver microsomes).

- Cross-validation : Use SILAC (stable isotope labeling by amino acids) to quantify background noise.

- Statistical thresholds : Set a signal-to-deuterium interference ratio > 10:1 for reliable detection .

Q. What pharmacopeial standards are critical for regulatory compliance in Omeprazole acid-d3 (disodium) research?

Follow European Pharmacopoeia (EP) guidelines for impurity profiling (e.g., limits for omeprazole sulfone: <0.1%). Use EP Reference Standards (e.g., Dexamethasone sodium phosphate) for system calibration. Document batch-specific data (CAS 934293-92-2) and storage conditions per ICH Q6A specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.